molecular formula C9H10N2O5S B1316047 N-(Allyloxy)-2-nitrobenzenesulfonamide CAS No. 359442-67-4

N-(Allyloxy)-2-nitrobenzenesulfonamide

Cat. No.: B1316047
CAS No.: 359442-67-4
M. Wt: 258.25 g/mol
InChI Key: LCFNIMWVJDLNSM-UHFFFAOYSA-N
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Description

N-(Allyloxy)-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C9H10N2O5S and its molecular weight is 258.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Versatility in Amine Synthesis

N-(Allyloxy)-2-nitrobenzenesulfonamide has been explored in the realm of organic chemistry, particularly in the synthesis of secondary amines. Research by Fukuyama et al. (1995) demonstrates that 2- and 4-nitrobenzenesulfonamides, which can be prepared from primary amines, undergo smooth alkylation to yield N-alkylated sulfonamides. These sulfonamides can be deprotected via Meisenheimer complexes, providing a pathway to obtain secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).

Role in HNO-Releasing Agents

The compound has also been studied for its potential in releasing nitroxyl (HNO), particularly in cardiovascular applications. Aizawa et al. (2013) synthesized a series of Piloty's acid derivatives, finding that N-Hydroxy-2-nitrobenzenesulfonamide was a highly efficient HNO donor, which may be due to its electronic and steric effects. This suggests its applicability in biological experiments where HNO-releasing activity is beneficial (Aizawa et al., 2013).

Solid-Phase Synthesis Applications

Fülöpová and Soural (2015) have highlighted the use of polymer-supported benzenesulfonamides, derived from immobilized primary amines and nitrobenzenesulfonyl chloride, as key intermediates in various chemical transformations. This includes solid-phase synthesis, indicating the compound’s utility in producing diverse molecular scaffolds (Fülöpová & Soural, 2015).

Synthesis of N-Alkyl/aralkyl-Nitrobenzenesulfonamides

Research has also focused on the synthesis of novel nitrobenzenesulfonamides. Abbasi et al. (2020) reported on the synthesis and evaluation of new N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. They found that certain derivatives showed significant inhibitory action against bacterial biofilms, indicating potential applications in addressing bacterial resistance and infection control (Abbasi et al., 2020).

Properties

IUPAC Name

2-nitro-N-prop-2-enoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5S/c1-2-7-16-10-17(14,15)9-6-4-3-5-8(9)11(12)13/h2-6,10H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFNIMWVJDLNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCONS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573344
Record name 2-Nitro-N-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359442-67-4
Record name 2-Nitro-N-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of O-allylhydroxylamine hydrochloride (147.05 g, 1341.59 mmol) in DCM (2.5 L) at 0° C., pyridine (318 mL, 3948 mmol) was added followed by the addition of 2-nitrobenzene-1-sulfonyl chloride (250 g, 1128.05 mmol) portionwise as a solid. The reaction mixture was then stirred at the same temperature for 1 h. Completion of the reaction was monitored by TLC. The reaction mixture was quenched with 1.5 N HCl (1 L). The organic layer was separated, washed with water (250 mL), brine (250 mL), dried over anhydrous Na2SO4, filtered and concentrated under vacuum to yield the residue. The crude was purified by crystallization using EtOAc:petroleum ether (1:3) (800 mL) and afforded 202 g of the title compound as a light brown solid. The mother liquor was concentrated and purified by silica gel column chromatography (mesh 60-120) using petroleum ether:EtOAc (7:3) to yield another 19.1 g of the title compound as a yellow solid. The total yield is 76%.
Quantity
147.05 g
Type
reactant
Reaction Step One
Quantity
318 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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